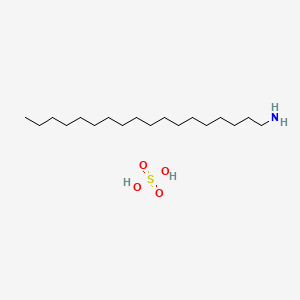
1-Octadecylamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecylamine sulfate is an organic compound that belongs to the class of alkylamines. It is derived from octadecylamine, which is a long-chain primary amine with an 18-carbon aliphatic chain. This compound is known for its surfactant properties and is used in various industrial and research applications due to its ability to modify surfaces and interact with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecylamine sulfate can be synthesized through the reaction of octadecylamine with sulfuric acid. The process involves dissolving octadecylamine in sulfuric acid at elevated temperatures (around 80°C) and stirring the mixture to ensure complete dissolution and reaction . The reaction can be represented as follows: [ \text{C}{18}\text{H}{39}\text{NH}_2 + \text{H}2\text{SO}4 \rightarrow \text{C}{18}\text{H}{39}\text{NH}_3\text{HSO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where octadecylamine is reacted with sulfuric acid under controlled conditions. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecylamine sulfate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: The sulfate group can be reduced under specific conditions to form sulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides like methyl iodide or ethyl bromide are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of octadecylamine oxides or nitrates.
Reduction: Formation of octadecylamine sulfides.
Substitution: Formation of N-alkylated octadecylamine derivatives.
Scientific Research Applications
1-Octadecylamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of coatings, lubricants, and as a corrosion inhibitor in metal processing.
Mechanism of Action
The mechanism of action of 1-octadecylamine sulfate involves its interaction with surfaces and molecules through its long hydrophobic chain and polar amine group. It can form micelles and bilayers, which are essential for its surfactant properties. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other molecules.
Molecular Targets and Pathways:
Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Proteins: It can interact with membrane proteins, potentially altering their function and activity.
Comparison with Similar Compounds
1-Octadecylamine sulfate can be compared with other long-chain alkylamines such as:
1-Hexadecylamine: Similar structure but with a shorter 16-carbon chain.
1-Eicosylamine: Similar structure but with a longer 20-carbon chain.
1-Dodecylamine: Shorter 12-carbon chain, different surfactant properties.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and emulsifier.
Properties
CAS No. |
4706-65-4 |
|---|---|
Molecular Formula |
C18H41NO4S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
octadecan-1-amine;sulfuric acid |
InChI |
InChI=1S/C18H39N.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H2,1,2,3,4) |
InChI Key |
INHNQBQIGOOEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



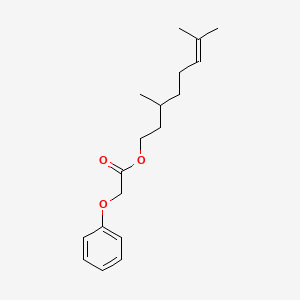
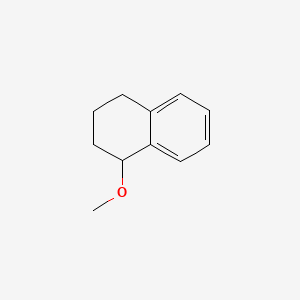
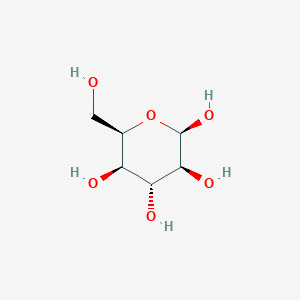


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
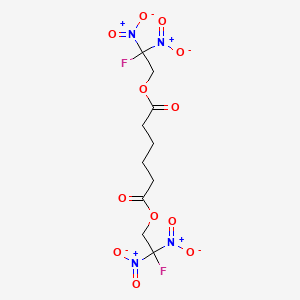


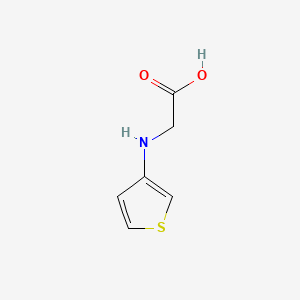
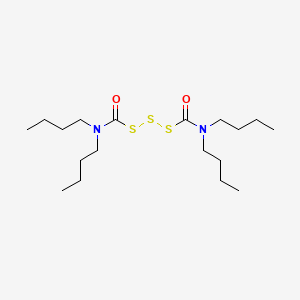
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

